8-Acetyl-7-hydroxy-4-methylcoumarin

Catalog No.
S624004
CAS No.
2555-29-5
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetyl-7-hydroxy-4-methylcoumarin

CAS Number

2555-29-5

Product Name

8-Acetyl-7-hydroxy-4-methylcoumarin

IUPAC Name

8-acetyl-7-hydroxy-4-methylchromen-2-one

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3

InChI Key

WZOMQVFUPMLOGT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O

Synonyms

8-acetyl-7-hydroxy-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O

Fluorescent Probe:

-Acetyl-7-hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone (4-MU), is a widely used fluorescent probe in various scientific research applications due to its unique properties. It exhibits strong fluorescence, making it readily detectable in biological assays. Additionally, its fluorescence intensity changes upon interaction with specific molecules, allowing researchers to monitor various biological processes.

Studies have employed 4-MU to:

  • Measure enzyme activity: Enzymes like esterases and glycosidases can cleave the ester bond in 4-MU-conjugated substrates, releasing free 4-MU and generating a fluorescent signal. This increased fluorescence is proportional to the enzyme activity, enabling researchers to quantify enzyme function in various contexts .
  • Monitor cellular uptake: By attaching 4-MU to biomolecules like antibodies or nanoparticles, researchers can track their cellular uptake and distribution. The fluorescence intensity within cells indicates the amount of internalized biomolecules, providing insights into cellular targeting and drug delivery .
  • Detect specific biomolecules: Researchers can design probes by conjugating 4-MU with molecules that bind to specific targets like proteins or nucleic acids. Upon binding, the local environment of 4-MU changes, altering its fluorescence properties and enabling the detection of the target molecule .

Biosensor Development:

The ability of 4-MU to respond to environmental changes makes it valuable in developing biosensors. Researchers can immobilize 4-MU onto various surfaces and design systems that trigger fluorescence changes upon specific stimuli. These biosensors can be used for:

  • Environmental monitoring: By designing 4-MU-based sensors sensitive to pollutants like heavy metals or toxins, researchers can monitor environmental quality in real-time .
  • Medical diagnostics: Biosensors employing 4-MU can be developed to detect specific biomarkers associated with diseases, offering potential for early diagnosis and disease monitoring .

Other Applications:

Beyond the aforementioned applications, 8-Acetyl-7-hydroxy-4-methylcoumarin finds use in various other research areas:

  • Drug discovery: 4-MU can be used in high-throughput screening assays to identify potential drug candidates by monitoring their interaction with specific targets .
  • Material science: Researchers have explored the use of 4-MU in developing fluorescent polymers and nanoparticles for various applications, such as bioimaging and drug delivery .

8-Acetyl-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, characterized by the presence of an acetyl group at the eighth position and a hydroxyl group at the seventh position of the coumarin backbone. The molecular formula for this compound is C₁₂H₁₀O₄, and it has a molecular weight of approximately 218.21 g/mol. The compound typically appears as a light orange to yellow crystalline powder and is soluble in methanol. Its melting point ranges from 168°C to 172°C, indicating good thermal stability .

Studies have investigated the potential role of 8-acetyl-7-hydroxy-4-methylcoumarin in the central nervous system, particularly its interaction with serotonin receptors. One study evaluated its affinity for the 5-HT1A and 5-HT2A receptors, which are involved in mood regulation and various neurological functions []. The findings suggest that the compound may have some interaction with these receptors, but further research is needed to elucidate its specific mechanism of action [].

The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin involves several key reactions: